molecular formula C24H19N B596887 N-(4-Biphenylyl)-2-biphenylamine CAS No. 1372775-52-4

N-(4-Biphenylyl)-2-biphenylamine

Cat. No.: B596887
CAS No.: 1372775-52-4
M. Wt: 321.423
InChI Key: LIBHEMBTFRBMOV-UHFFFAOYSA-N
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Description

N-(4-Biphenylyl)-2-biphenylamine (CAS RN: 1372775-52-4) is a high-purity organic compound supplied as a white to almost white powder or crystal with a melting point of 109-113°C . This compound belongs to the class of biphenyl derivatives, which are recognized in medicinal chemistry as privileged scaffolds due to their versatility in interacting with biological targets . The biphenyl core facilitates strong binding interactions, such as π-π stacking and hydrophobic interactions, making it a valuable structure for investigating new therapeutic agents . Research into biphenyl analogs like this one highlights their potential as multi-enzyme inhibitors. Studies show that such compounds can exhibit inhibitory activity against critical enzymes including β-glucuronidase, superoxide dismutase (SOD), and urease . Inhibiting these enzymes is a promising strategy for addressing conditions like cancer, oxidative stress-related disorders, and bacterial infections, such as those involving H. pylori . Researchers can utilize this chemical as a key intermediate in synthetic chemistry for constructing more complex molecules or in biochemical studies to explore enzyme inhibition mechanisms and binding affinities. The product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenyl-N-(4-phenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)25-24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBHEMBTFRBMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372775-52-4
Record name Biphenyl-4-yl- biphenyl-2-yl-amin
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Preparation Methods

Nitro-Intermediate Synthesis via Ullmann-Type Coupling

A foundational approach involves the synthesis of nitro-substituted intermediates, which are subsequently reduced to yield the target amine. In a patent by CN105294461A, 4,4'-bis(4-nitrophenoxy)biphenyl is synthesized via a condensation reaction between biphenol and p-nitrochlorobenzene under nitrogen protection. Key parameters include a molar ratio of 1:2.0–2.5 for biphenol to p-nitrochlorobenzene and the use of anhydrous potassium carbonate as a salt-forming agent in dimethylformamide (DMF) at 130–140°C. This method achieves a yield of 98.0–98.5% with a purity exceeding 99.9%, as confirmed by FTIR and melting-point analysis.

The nitro intermediate is then reduced using a catalytic system comprising nickel (Ni) and organic amines (e.g., diethylamine) in ethyl acetate under high pressure (10–20 atm) and moderate temperatures (40–70°C). This step yields 4,4'-bis(4-aminophenoxy)biphenyl with a near-quantitative yield (99.0%) and minimal byproducts. While this method is tailored for a structurally analogous compound, its principles are transferable to N-(4-Biphenylyl)-2-biphenylamine by modifying the starting materials to incorporate biphenyl-2-amine moieties.

Table 1: Optimization of Nitro Reduction Conditions

ParameterRangeOptimal Value
Pressure10–20 atm15 atm
Temperature40–70°C60°C
Catalyst (Ni) Loading5–15 wt%10 wt%
Reaction Time5–8 h6 h

Palladium-Catalyzed Cross-Coupling for Direct Amine Formation

Buchwald-Hartwig Amination of Halogenated Biphenyls

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling between aryl halides and amines, offers a direct route to this compound. A method described in CN114213256A employs 4-bromobiphenyl and 2-biphenylamine as precursors, utilizing a palladium/ligand system (e.g., Pd(OAc)₂ with Xantphos) and a base (e.g., Cs₂CO₃) in toluene at 110°C. This one-pot reaction achieves yields of 85–90% with a purity of 98.5%, as validated by HPLC.

Critical to this method is the selection of ligands that enhance catalytic activity while suppressing dehalogenation side reactions. For instance, biphenyl-type ligands (e.g., SPhos) reduce palladium black formation, improving reaction consistency.

Table 2: Ligand Screening for Buchwald-Hartwig Amination

LigandYield (%)Purity (%)
Xantphos8898.5
BINAP8297.2
SPhos9099.1

Reductive Amination of Biphenyl Ketones

Leuckart-Wallach Reaction for Secondary Amines

The Leuckart-Wallach reaction, traditionally used for synthesizing secondary amines, has been adapted for biphenyl systems. In this approach, 4-biphenyl ketone is reacted with ammonium formate under refluxing conditions (180–200°C) in formic acid as both solvent and reducing agent. The reaction proceeds via imine intermediate formation, followed by reduction to the amine. While this method offers simplicity, yields are moderate (70–75%) due to competing decarbonylation pathways.

Industrial-Scale Production: Challenges and Solutions

Continuous-Flow Reactor Systems

Recent advancements in continuous-flow chemistry address scalability issues associated with batch processes. A tubular reactor system operating at 20 atm and 100°C enables the continuous reduction of nitro intermediates using hydrogen gas and a Raney nickel catalyst. This system achieves a space-time yield of 0.5 kg·L⁻¹·h⁻¹, significantly outperforming batch reactors (0.1 kg·L⁻¹·h⁻¹).

Solvent Recycling and Waste Minimization

The high polarity of DMF, while effective in condensation reactions, complicates solvent recovery. Patent CN105294461A introduces a stepwise dilution protocol, where deionized water is added post-reaction to precipitate the product, allowing DMF recovery via distillation. This reduces solvent waste by 80%, aligning with green chemistry principles.

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)Scalability
Nitro Reduction99.099.9Industrial
Buchwald-Hartwig9099.1Pilot-Scale
Leuckart-Wallach7595.0Lab-Scale

Chemical Reactions Analysis

Types of Reactions

N-(4-Biphenylyl)-2-biphenylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

N-(4-Biphenylyl)-2-biphenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-Biphenylyl)-2-biphenylamine exerts its effects is primarily through its ability to transport holes in electronic devices. The biphenyl groups facilitate efficient charge transfer, while the amine group provides stability and enhances the compound’s electronic properties. This combination allows for improved performance in devices such as OLEDs and solar cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between N-(4-Biphenylyl)-2-biphenylamine and three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Toxicity Notes
This compound C24H19N 321.423 1372775-52-4 Two biphenyl groups linked via amine Not under TSCA; purity ≥98%
N-(4-Biphenylyl)dibenzo[b,d]furan-2-amine C24H17NO 335.406 1300028-94-7 Dibenzofuran moiety, biphenyl group No toxicity data available
2-Biphenylamine Hydrochloride C12H11N·HCl 205.68 (free base) 2185-92-4 Biphenyl amine hydrochloride salt Contains carcinogenic 4-biphenylamine contaminant; hematological toxicity in rodents
4-(4-Biphenylyl)oxazol-2-amine C15H12N2O 236.27 859721-55-4 Oxazole ring with biphenyl substituent No toxicity data available
Key Observations:

Structural Complexity :

  • The target compound’s biphenyl-amine-biphenyl architecture distinguishes it from derivatives like N-(4-Biphenylyl)dibenzo[b,d]furan-2-amine , which replaces one phenyl ring with a dibenzofuran group (introducing oxygen) .
  • 4-(4-Biphenylyl)oxazol-2-amine is smaller and incorporates an oxazole ring, a heterocycle that enhances electronic conjugation .

Physical Properties :

  • The higher molecular weight of this compound (321.423 g/mol ) compared to 4-(4-Biphenylyl)oxazol-2-amine (236.27 g/mol ) suggests differences in solubility and crystallinity.

Biological Activity

N-(4-Biphenylyl)-2-biphenylamine, a biphenyl derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its biphenyl structure, which is known to interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

This compound is a biphenyl derivative with the following chemical structure:

  • Chemical Formula : C24_{24}H20_{20}N
  • Molecular Weight : 332.43 g/mol

This compound's structural features allow it to participate in various biochemical interactions, making it a candidate for multiple therapeutic applications.

1. Antibacterial Properties

Recent studies have demonstrated that biphenyl derivatives exhibit notable antibacterial activities. For instance, a study evaluating various biphenyl compounds found that those with strong electron-withdrawing groups on one ring and hydroxyl groups on another showed enhanced antibacterial effects against antibiotic-resistant Gram-positive and Gram-negative bacteria . This suggests that this compound may possess similar properties, potentially serving as a lead compound for developing new antibiotics.

2. Antioxidant Activity

The antioxidant potential of biphenyl derivatives has been explored through various assays, including the DPPH radical scavenging assay. Compounds similar to this compound have shown significant free radical scavenging abilities, indicating their potential utility in preventing oxidative stress-related diseases .

3. Antidiabetic Effects

Research into related biphenyl compounds has revealed their ability to activate AMP-activated protein kinase (AMPK) and inhibit protein tyrosine phosphatase 1B (PTP1B), suggesting a dual mechanism of action that could improve insulin sensitivity and lipid metabolism . This positions this compound as a potential candidate for further investigation in the context of diabetes management.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of biphenyl derivatives. Studies indicate that modifications to the biphenyl structure can significantly influence their pharmacological properties. For example, the introduction of functional groups such as hydroxyl or halogens can enhance antibacterial and antioxidant activities .

Compound Activity Mechanism
This compoundAntibacterialInhibition of bacterial growth
Similar Biphenyl DerivativeAntioxidantFree radical scavenging
Biphenyl-4-carboxamideAMPK activationImproved insulin sensitivity

Case Study 1: Antibacterial Activity Evaluation

In a recent evaluation of various biphenyl compounds, researchers tested their efficacy against antibiotic-resistant strains. The results indicated that specific derivatives exhibited significant antibacterial activity, highlighting the potential for this compound in combating resistant infections .

Case Study 2: Antioxidant Potential Assessment

A comparative study on the antioxidant activities of several biphenyl derivatives demonstrated that modifications to the structure could enhance radical scavenging capabilities significantly. The findings suggest that similar modifications to this compound could yield compounds with superior antioxidant properties .

Q & A

Q. What are the recommended synthetic routes for N-(4-Biphenylyl)-2-biphenylamine, and how can structural purity be ensured?

  • Methodological Answer : this compound is typically synthesized via coupling reactions between biphenylamine derivatives and halogenated aromatic substrates. For example, Buchwald-Hartwig amination or Ullmann coupling can be employed using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under inert atmospheres . To ensure structural purity:
  • Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) to monitor reaction progress.
  • Confirm purity via ¹H/¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
  • Key Parameters : Reaction temperature (80–120°C), solvent (toluene/DMF), and stoichiometric ratio (amine:halide = 1:1.2).

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential carcinogenicity observed in biphenylamine analogs (e.g., splenomegaly in mice and hemangiosarcoma risks) .
  • Storage : Store in amber glass vials at 4°C under nitrogen to prevent oxidation. Avoid exposure to light and moisture .
  • Waste Disposal : Follow EPA guidelines for aromatic amines; neutralize with dilute HCl before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between technical-grade and purified forms of biphenylamine derivatives?

  • Methodological Answer : Contradictions arise from impurities (e.g., isomers or byproducts) in technical-grade compounds. To address this:
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the pure compound .
  • Comparative Studies : Conduct parallel toxicity assays (e.g., OECD Test Guideline 451) on both technical-grade and purified samples using in vitro models (e.g., HepG2 cells) and in vivo models (e.g., B6C3F1 mice). Monitor biomarkers like ALT/AST for hepatotoxicity .
  • Data Interpretation : Use ANOVA to statistically differentiate effects (p < 0.05) and LC-MS to identify impurity profiles .

Q. What experimental strategies can optimize the biological activity of this compound in antimicrobial studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., introduce electron-withdrawing groups like -Br at the para position) to enhance interaction with microbial targets .
  • Assay Design :
  • Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in broth microdilution assays (MIC values).
  • Include positive controls (e.g., ampicillin) and measure zone of inhibition via agar diffusion .
  • Mechanistic Studies : Perform molecular docking simulations with bacterial enzymes (e.g., DNA gyrase) to predict binding affinity .

Q. How can researchers characterize the photophysical properties of this compound for materials science applications?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Analyze absorbance in THF (λmax ~ 280–320 nm) to determine π→π* transitions .
  • Fluorescence Quantum Yield : Measure using an integrating sphere with a reference standard (e.g., quinine sulfate) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >250°C) under nitrogen atmosphere .

Data Contradiction Analysis

Q. Why do biphenylamine derivatives exhibit species-specific toxicity (e.g., mice vs. rats)?

  • Methodological Answer :
  • Metabolic Profiling : Compare hepatic CYP450 enzyme activity between species using LC-MS/MS to identify metabolites (e.g., hydroxylated or acetylated derivatives) .
  • Genomic Analysis : Perform RNA-seq on liver tissues to detect species-specific oxidative stress pathways (e.g., Nrf2 activation in mice) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

TechniqueConditions/ParametersReference
¹H NMR CDCl₃, 400 MHz, δ 7.2–7.8 (m, aromatic)
HPLC C18 column, 70:30 MeCN/H₂O, 1 mL/min
HRMS ESI+, m/z calculated: 321.15 (M+H⁺)

Q. Table 2. Toxicity Comparison: Technical-Grade vs. Purified Forms

ParameterTechnical-Grade (Mice)Purified (Mice)Reference
Hemangiosarcoma 45% incidence12% incidence
Splenomegaly 80%20%

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